molecular formula C23H21FN2O5 B10770916 7-Fluorochromone-2-carboxamide

7-Fluorochromone-2-carboxamide

Cat. No.: B10770916
M. Wt: 424.4 g/mol
InChI Key: FVFURMJFTAJXRH-UHFFFAOYSA-N
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Description

7-Fluorochromone-2-carboxamide is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The introduction of a fluorine atom at the 7th position of the chromone ring enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluorochromone-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluorochromone, which can be achieved through the fluorination of chromone derivatives.

    Amidation Reaction: The 7-fluorochromone is then subjected to an amidation reaction with an appropriate amine to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorochromone-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-fluorochromone-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For example, it has been shown to inhibit melanin-concentrating hormone receptor 1, which plays a role in regulating energy homeostasis and body weight . The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in 7-fluorochromone-2-carboxamide imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C23H21FN2O5

Molecular Weight

424.4 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-7-fluoro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H21FN2O5/c24-15-2-3-17-18(27)11-22(31-20(17)10-15)23(28)25-16-5-7-26(8-6-16)12-14-1-4-19-21(9-14)30-13-29-19/h1-4,9-11,16H,5-8,12-13H2,(H,25,28)

InChI Key

FVFURMJFTAJXRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)F)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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